molecular formula C22H24FN5O B6010090 N-(1-benzyl-3-piperidinyl)-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

N-(1-benzyl-3-piperidinyl)-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B6010090
M. Wt: 393.5 g/mol
InChI Key: TWHYMCDTXKDZMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzyl-3-piperidinyl)-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of triazole derivatives and has been found to exhibit promising biological activity.

Mechanism of Action

The exact mechanism of action of N-(1-benzyl-3-piperidinyl)-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it has been proposed that the compound exerts its biological activity by interacting with specific targets in cells. For example, it has been shown to interact with the active site of acetylcholinesterase, leading to its inhibition. Additionally, it has been found to interact with specific proteins involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
N-(1-benzyl-3-piperidinyl)-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase, leading to an increase in the levels of acetylcholine in the brain. This can lead to improved cognitive function and memory. Additionally, the compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1-benzyl-3-piperidinyl)-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its potential applications in medicinal chemistry. The compound has been found to exhibit promising biological activity against a range of diseases and can be used as a starting point for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and toxicity of the compound.

Future Directions

There are several future directions for the study of N-(1-benzyl-3-piperidinyl)-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide. One possible direction is the development of new drugs based on the structure of the compound. The biological activity of the compound can be further optimized by modifying its structure. Additionally, further studies are needed to determine the safety and toxicity of the compound in vivo. Another possible direction is the study of the compound's mechanism of action. Understanding the exact targets and pathways involved in the compound's biological activity can lead to the development of more effective drugs. Finally, the compound can be used as a tool for the study of specific diseases such as cancer and Alzheimer's disease.

Synthesis Methods

The synthesis of N-(1-benzyl-3-piperidinyl)-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 2-fluorobenzyl azide with N-(1-benzyl-3-piperidinyl) prop-2-yn-1-amine in the presence of copper (I) iodide as a catalyst. The reaction is carried out in DMF (dimethylformamide) at 90°C for 12 hours. The resulting product is then purified by column chromatography to obtain the desired compound.

Scientific Research Applications

N-(1-benzyl-3-piperidinyl)-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit activity against a range of diseases including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. Additionally, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

properties

IUPAC Name

N-(1-benzylpiperidin-3-yl)-1-[(2-fluorophenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN5O/c23-20-11-5-4-9-18(20)14-28-16-21(25-26-28)22(29)24-19-10-6-12-27(15-19)13-17-7-2-1-3-8-17/h1-5,7-9,11,16,19H,6,10,12-15H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHYMCDTXKDZMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)NC(=O)C3=CN(N=N3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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